molecular formula C16H17NO2 B2775932 [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol CAS No. 2095396-08-8

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol

Cat. No.: B2775932
CAS No.: 2095396-08-8
M. Wt: 255.317
InChI Key: LXDAZWNXQOYDBB-HZPDHXFCSA-N
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Description

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol is a complex organic compound that features a chromene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a chromene precursor, the reaction can be catalyzed by acids or bases to facilitate the formation of the fused ring system. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chromene ketones, while reduction could produce chromene alcohols.

Scientific Research Applications

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol can be compared to other chromene and pyridine derivatives:

    Chromene Derivatives: These compounds often exhibit antioxidant and anti-inflammatory properties.

    Pyridine Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer effects.

Similar compounds include:

    4-Methyl-2-pyridin-3-ylchromene: Lacks the hydroxyl group but shares the core structure.

    2,3-Dihydrochromen-4-ylmethanol: Similar chromene structure but without the pyridine ring.

This compound’s unique combination of chromene and pyridine rings, along with its specific stereochemistry, distinguishes it from other related molecules, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

[(2R,4S)-4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDAZWNXQOYDBB-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H](OC2=CC=CC=C21)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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